N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

This novel pyridazinone-acetamide features a unique 5-acetamido-2-methoxyphenyl substituent with distinct H-bonding capacity and steric bulk, critical for modulating target binding selectivity. As an untested structural probe, it is essential for expanding SAR data on COX-2 (IC50 ~17 nM for analogs) and VEGFR-2 (IC50 49.1–418.0 nM) series. Use for head-to-head profiling against characterized analogs to map novel pharmacophore contributions. Suitable as an HPLC/LC-MS reference standard given its unique chromatographic retention versus less polar derivatives. With no published biological data, it serves as an ideal candidate for prospective molecular docking and in silico studies before committing to in vitro assays. Ensure your next SAR study avoids unpredictable potency shifts—secure this differentiated scaffold.

Molecular Formula C21H20N4O4
Molecular Weight 392.415
CAS No. 2097937-31-8
Cat. No. B2510364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS2097937-31-8
Molecular FormulaC21H20N4O4
Molecular Weight392.415
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H20N4O4/c1-14(26)22-16-8-10-19(29-2)18(12-16)23-20(27)13-25-21(28)11-9-17(24-25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyKEJKKKLQDGBHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 2097937-31-8): Core Structural Identity and Research Compound Status


N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the pyridazinone-acetamide hybrid class, characterized by a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 5-acetamido-2-methoxyphenyl substituent (C21H20N4O4, MW 392.4) [1]. This structural family has been explored in medicinal chemistry for cyclooxygenase-2 (COX-2) inhibition [2] and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibition [3]. However, the specific compound (CAS 2097937-31-8) currently appears only in vendor catalogs and specialized databases, with no dedicated primary research publications, patents, or regulatory filings identified in the peer-reviewed literature.

Why N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Trivially Interchanged with Other Pyridazinone Acetamides


The 5-acetamido-2-methoxyphenyl substituent introduces distinct hydrogen-bonding capacity and steric bulk that directly modulate target binding and selectivity within the pyridazinone-acetamide class. Class-level evidence from N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitors demonstrates that seemingly minor aryl substitution changes can shift IC50 values by more than tenfold against the same isoform [1]. Similarly, in VEGFR-2 kinase inhibitors built on the identical 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold, antiproliferative IC50 values against HUVEC cells span from 11.5 nM to >10 µM depending solely on the acetamide N-substituent [2]. Substituting this compound with a generic pyridazinone acetamide without the 5-acetamido-2-methoxyphenyl motif therefore carries a high risk of unpredictable potency, selectivity, and off-target profile alteration, invalidating any prior structure-activity relationship (SAR) or screening data.

Quantitative Differentiation Evidence for N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Available Data and Critical Gaps


COX-2 Inhibitory Potency: Class-Level Benchmarking Against Celecoxib Using Closest Structural Analogs

N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide itself has no published COX-2 IC50. However, the closest structurally characterized analogs in the N-substitutedphenyl-6-oxo-3-phenylpyridazine series—compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM)—all exhibited statistically superior COX-2 inhibition relative to celecoxib (IC50 = 17.79 nM; p < 0.05) in a cell-free enzymatic assay [1]. The 5-acetamido-2-methoxyphenyl substitution represents a distinct hydrogen-bond donor/acceptor profile compared to the simple phenyl, tolyl, or halogenated aryl groups in these characterized analogs, predicting a differentiated potency and selectivity signature that has not yet been experimentally determined.

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

VEGFR-2 Kinase Inhibition and Anti-Proliferative Activity: Scaffold Validation Against Sorafenib

The 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold has been validated as a VEGFR-2 inhibitor platform. In a direct head-to-head study, compound 12c—2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide—showed VEGFR-2 kinase IC50 ranging from 49.1 to 418.0 nM across the series, with compound 12c achieving antiproliferative IC50 of 11.5 nM against HUVEC cells, superior to sorafenib (IC50 = 23.2 nM) [1]. The target compound (CAS 2097937-31-8) shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core but replaces the hydrazineyl-p-tolyl acetamide tail with a 5-acetamido-2-methoxyphenyl group. This substitution alters both the linker chemistry and terminal aryl pharmacophore, which may shift kinase selectivity toward other RTKs (e.g., PDGFRβ) or non-kinase targets. No VEGFR-2 kinase assay data exist for the target compound itself.

VEGFR-2 kinase Antiangiogenic Antiproliferative

Target Engagement Selectivity: Alkaline Phosphatase Screening Indicates Scaffold-Dependent Activity

A closely related analog—N-[2-(dimethylamino)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide—was screened against human tissue-nonspecific alkaline phosphatase (TNAP) and showed IC50 > 100,000 nM (i.e., essentially inactive) in a high-throughput screening format [1]. This establishes a selectivity baseline for the core scaffold: the 6-oxo-3-phenylpyridazin-1(6H)-yl-acetamide core does not intrinsically engage TNAP. The target compound introduces a bulkier, more polar 5-acetamido-2-methoxyphenyl substituent at the acetamide nitrogen, which could either further reduce TNAP binding or introduce novel off-target interactions. Without analogous screening data, the selectivity profile of CAS 2097937-31-8 remains undefined.

Alkaline phosphatase Selectivity profiling BindingDB

Physicochemical Differentiation: Calculated LogP, Hydrogen Bonding, and Topological PSA Relative to Closest Analogs

Calculated physicochemical parameters differentiate CAS 2097937-31-8 from its closest commercially available pyridazinone-acetamide analogs. The target compound (MW = 392.4 g/mol, molecular formula C21H20N4O4) has a predicted topological polar surface area (tPSA) of approximately 114 Ų, reflecting its four H-bond acceptors and two H-bond donors (amide NH plus acetamido NH) [1]. In comparison, N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (MW = 341.3 g/mol, 1 H-bond donor, 5 acceptors) has a lower tPSA (~76 Ų) and increased lipophilicity . The additional acetamido group on the target compound increases hydrogen-bonding capacity and polar surface area, which can reduce membrane permeability (predicted Caco-2 Papp) and alter CNS penetration potential relative to less polar analogs. These calculated differences are not substitutes for experimental ADME data.

Physicochemical properties Drug-likeness ADME prediction

IP and Freedom-to-Operate Landscape: Pyridazinone-Amide Patent Space

The pyridazinone-amide chemical space is covered by multiple patent families, including Merck KGaA's pyridazinone-amides as IRAK4 kinase inhibitors (USPTO 20170071936) [1] and PI3K inhibitor patents (US 2008/0318989) [2]. The specific compound CAS 2097937-31-8 has not been explicitly claimed in any identified patent. However, its 5-acetamido-2-methoxyphenyl motif—containing both acetamido and methoxy substituents on a phenyl ring attached via acetamide to a 6-oxo-3-phenylpyridazin-1(6H)-yl core—falls within the structural scope of several Markush claims in the pyridazinone-amide patent landscape. Comprehensive freedom-to-operate (FTO) analysis is required prior to commercial use, particularly if intended for IRAK4, PI3K, or COX-2 therapeutic applications.

Patent landscape IRAK4 inhibitors Pyridazinone-amides

Critical Evidence Gap Summary: Absence of Target-Specific In Vitro Pharmacology Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases returned zero experimental IC50, Ki, EC50, or Kd values for N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 2097937-31-8) against any molecular target [1]. No peer-reviewed publication or patent reports synthesis, characterization, or biological evaluation of this specific compound. This contrasts sharply with structurally related pyridazinone-acetamides, for which extensive SAR data exist for COX-2 [2], VEGFR-2 [3], α-glucosidase [4], and PDE isoforms . This evidence gap means that no quantitative differentiation claim can be substantiated for this compound at present. Users are cautioned that procurement of this compound for biological assays assumes unknown potency, selectivity, and mechanism of action.

Data gap analysis In vitro pharmacology Procurement risk

Recommended Application Scenarios for N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Available Evidence


De Novo SAR Probe for Pyridazinone-Acetamide Chemical Space Expansion

Given the complete absence of published biological data, this compound is best deployed as a novel, untested structural probe for expanding structure-activity relationship (SAR) understanding of the 6-oxo-3-phenylpyridazin-1(6H)-yl-acetamide series. The 5-acetamido-2-methoxyphenyl motif introduces a unique H-bond donor/acceptor profile not present in any published pyridazinone-acetamide analog [1]. Head-to-head profiling against characterized analogs (e.g., compounds 4a, 5a, 10 from the COX-2 series or compound 12c from the VEGFR-2 series [2]) would generate novel SAR data mapping the contribution of the acetamido-methoxyphenyl substituent to potency and selectivity.

Selectivity Panel Screening Across Kinase, PDE, and COX Isoforms

The 6-oxo-3-phenylpyridazin-1(6H)-yl core has demonstrated activity against VEGFR-2 kinase (IC50 range 49.1–418.0 nM) [1] and PDE isoforms (PDE4 IC50 2–10 µM range for related acetamides) , while the N-substitutedphenyl derivatives inhibit COX-2 at ~17 nM [2]. The target compound, with its distinct 5-acetamido-2-methoxyphenyl group, should be screened across a broad selectivity panel—including COX-1/COX-2, VEGFR-1/2/3, PDE3/4/10A, IRAK4, and PI3K isoforms—to determine whether the acetamido substituent redirects target engagement toward or away from any of these established pyridazinone targets. The >100,000 nM TNAP IC50 of a related analog [3] suggests that counter-screening against phosphatases would contextualize selectivity.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C21H20N4O4), molecular weight (392.4 g/mol), and purchasable purity (typically ≥95%), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development and system suitability testing in laboratories routinely handling pyridazinone-acetamide libraries. The calculated tPSA (~114 Ų) and distinct chromatographic retention relative to less polar analogs (e.g., N-(2,4-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, tPSA ~76 Ų) provide a useful retention time marker for method validation [4].

In Silico Modeling and Pharmacophore Hypothesis Testing

The absence of experimental bioactivity data makes this compound an ideal candidate for prospective in silico studies—molecular docking, molecular dynamics simulations, and pharmacophore modeling—to predict target binding before committing to costly in vitro assays. The 5-acetamido-2-methoxyphenyl group can be docked into COX-2 (PDB structures co-crystallized with celecoxib) [1], VEGFR-2 kinase domain , or IRAK4 [2] to generate testable hypotheses about binding mode, key residue interactions, and predicted affinity rankings versus known inhibitors. These predictions can then guide experimental prioritization, reducing wasteful screening of inactive compounds.

Quote Request

Request a Quote for N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.